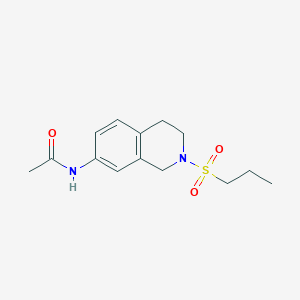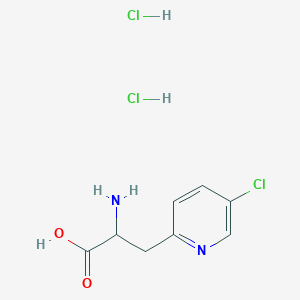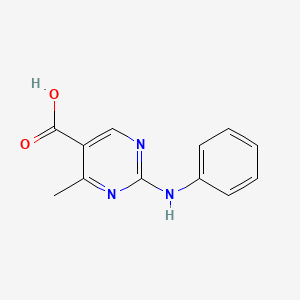![molecular formula C15H17N5O4 B2703934 Butyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate CAS No. 450345-17-2](/img/structure/B2703934.png)
Butyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Butyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate” is a chemical compound . It is a derivative of Butamben , which is a type of local anesthetic .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, 1,3,5-Triazine 4-aminobenzoic acid derivatives were prepared by conventional methods or by using microwave irradiation . Esterification of the 4-aminobenzoic acid moiety afforded methyl ester analogues .Molecular Structure Analysis
The molecular structure of “Butyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate” can be inferred from its linear formula . The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of Butyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate:
Anticancer Research
Butyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate: has shown potential in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Its structure allows it to interact with DNA and RNA, potentially leading to the disruption of cancer cell growth and inducing apoptosis .
Antimicrobial Agents
This compound has been studied for its antimicrobial properties. The presence of the nitropyrimidine moiety contributes to its effectiveness against a range of bacterial and fungal pathogens. Researchers are exploring its use in developing new antibiotics to combat resistant strains .
Anti-inflammatory Applications
The anti-inflammatory potential of Butyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate is being investigated due to its ability to inhibit key inflammatory mediators. This makes it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antiviral Research
Given its structural similarity to other antiviral agents, this compound is being explored for its potential to inhibit viral replication. Studies are focusing on its effectiveness against viruses like HIV, hepatitis, and influenza, aiming to develop new antiviral therapies .
Enzyme Inhibition Studies
Butyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate: is used in enzyme inhibition studies to understand its interaction with various enzymes. This research helps in designing inhibitors for enzymes that play crucial roles in diseases such as cancer, diabetes, and neurodegenerative disorders .
Agricultural Chemistry
In agricultural chemistry, this compound is being evaluated for its potential as a pesticide or herbicide. Its ability to disrupt biological processes in pests and weeds makes it a candidate for developing new agrochemicals that are more effective and environmentally friendly .
Photodynamic Therapy
Research is being conducted on the use of Butyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate in photodynamic therapy (PDT). Its chemical structure allows it to act as a photosensitizer, which, when activated by light, can produce reactive oxygen species to kill cancer cells or pathogens .
Drug Delivery Systems
The compound is also being studied for its role in drug delivery systems. Its chemical properties make it suitable for conjugation with various drug molecules, enhancing their stability, bioavailability, and targeted delivery to specific tissues or cells .
Eigenschaften
IUPAC Name |
butyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4/c1-2-3-8-24-15(21)10-4-6-11(7-5-10)19-14-12(20(22)23)13(16)17-9-18-14/h4-7,9H,2-3,8H2,1H3,(H3,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDWCUJUFSLERY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-(1,3-benzodioxole-5-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2703858.png)




![2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione](/img/structure/B2703867.png)

![3-methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2703870.png)
![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2703871.png)
![3-(3,4-dimethoxyphenyl)-9-(2-methoxy-5-methylphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2703872.png)

![N-(3-fluoro-4-methylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2703874.png)